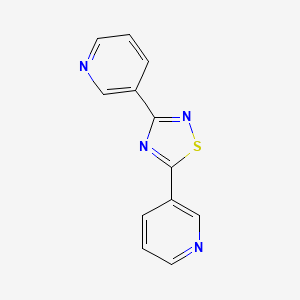
3,5-Dipyridin-3-yl-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dipyridin-3-yl-1,2,4-thiadiazole is a heterocyclic compound that features a thiadiazole ring substituted with pyridine groups at the 3 and 5 positionsThe incorporation of pyridine rings enhances the compound’s ability to interact with various biological targets, making it a valuable scaffold in drug design and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole typically involves the cyclization of thioamides. One common method starts with the oxidation of thioamides, followed by cyclization to form the thiadiazole ring. The reaction conditions often involve the use of molecular dihalogens as oxidizing agents in alcoholic solutions .
Oxidation of Thioamides: Thioamides are oxidized using molecular dihalogens such as chlorine or bromine in an alcoholic solvent like ethanol.
Cyclization: The oxidized thioamide undergoes cyclization to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dipyridin-3-yl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the thiadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce alkyl or aryl groups .
Applications De Recherche Scientifique
3,5-Dipyridin-3-yl-1,2,4-thiadiazole has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to therapeutic effects in diseases such as cancer and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Thiadiazole: Another thiadiazole isomer with different substitution patterns.
1,2,4-Thiadiazole: Similar to 3,5-Dipyridin-3-yl-1,2,4-thiadiazole but with different substituents.
1,3,4-Thiadiazole: A thiadiazole isomer with a different arrangement of nitrogen and sulfur atoms.
Uniqueness
This compound is unique due to its specific substitution pattern with pyridine rings, which enhances its ability to interact with biological targets and form coordination complexes. This makes it a valuable scaffold in medicinal chemistry and materials science .
Propriétés
Numéro CAS |
105678-89-5 |
|---|---|
Formule moléculaire |
C12H8N4S |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
3,5-dipyridin-3-yl-1,2,4-thiadiazole |
InChI |
InChI=1S/C12H8N4S/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H |
Clé InChI |
PJSNUISYDHNJTG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=NSC(=N2)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


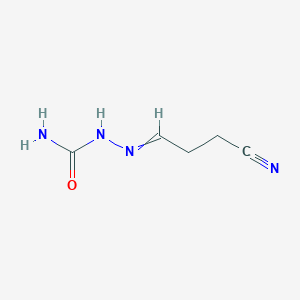
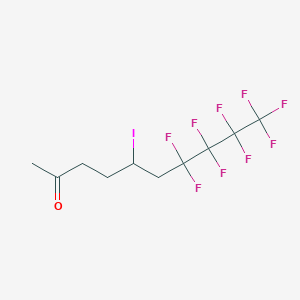
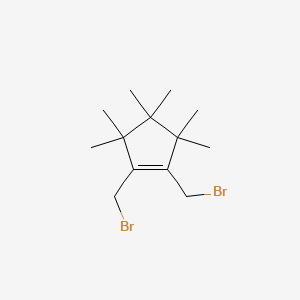
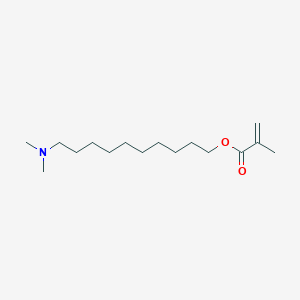
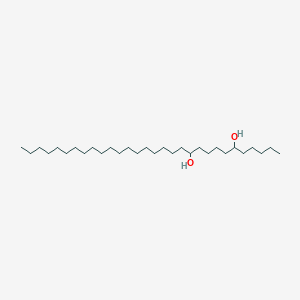

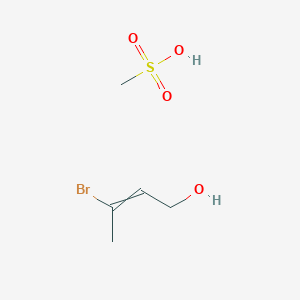

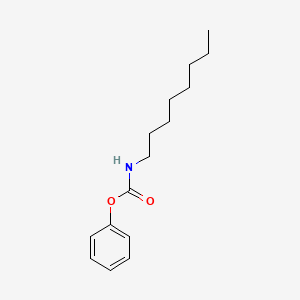
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)
![4-[5-(4-Fluoro-3-phenoxyphenyl)-2-methylpentan-2-yl]phenol](/img/structure/B14326355.png)
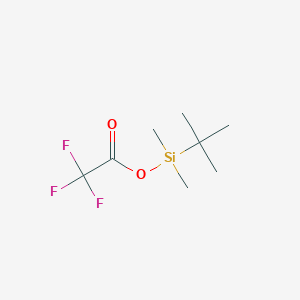
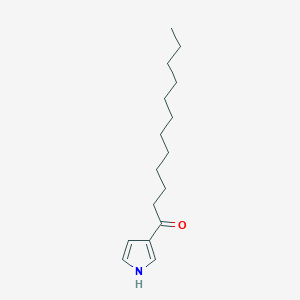
![6a-Methylhexahydro-2H-2,6-methanocyclopenta[b]furan](/img/structure/B14326376.png)
